N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine
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Overview
Description
N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine is a synthetic organic compound that belongs to the class of glycine derivatives This compound is characterized by the presence of a dichlorophenyl group and a dimethylcarbamoyl group attached to the glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine typically involves the reaction of 3,4-dichloroaniline with dimethylcarbamoyl chloride to form the intermediate N-(3,4-dichlorophenyl)-N-(dimethylcarbamoyl)amine. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the dimethylcarbamoyl group can modulate the compound’s reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N-(methylcarbamoyl)glycine
- N-(3,4-Dichlorophenyl)-N-(ethylcarbamoyl)glycine
- N-(3,4-Dichlorophenyl)-N-(propylcarbamoyl)glycine
Uniqueness
N-(3,4-Dichlorophenyl)-N-(dimethylcarbamoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62750-05-4 |
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Molecular Formula |
C11H12Cl2N2O3 |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
2-[3,4-dichloro-N-(dimethylcarbamoyl)anilino]acetic acid |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-14(2)11(18)15(6-10(16)17)7-3-4-8(12)9(13)5-7/h3-5H,6H2,1-2H3,(H,16,17) |
InChI Key |
SLHRDKVTLNAKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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